molecular formula C5H8INO B12055843 3-(Dimethylamino)-2-iodoacrylaldehyde

3-(Dimethylamino)-2-iodoacrylaldehyde

Cat. No.: B12055843
M. Wt: 225.03 g/mol
InChI Key: AHWCNVWCBYBGQI-HYXAFXHYSA-N
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Description

3-(Dimethylamino)-2-iodoacrylaldehyde is an organic compound that features both an aldehyde and an iodine atom attached to an acrylaldehyde backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-iodoacrylaldehyde can be achieved through several methods. One common approach involves the reaction of dimethylamine with an appropriate iodoacrolein precursor. The reaction typically requires a solvent such as dimethylformamide and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the compound to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-iodoacrylaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions to replace the iodine atom.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted acrylaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-2-iodoacrylaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-iodoacrylaldehyde involves its reactive aldehyde group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and other biological molecules, potentially altering their function and activity. The iodine atom also contributes to its reactivity, enabling various substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-propylamine
  • 3-Dimethylaminopropyl Methacrylamide
  • N,N-Dimethyl-1,3-diaminopropane

Uniqueness

3-(Dimethylamino)-2-iodoacrylaldehyde is unique due to the presence of both an iodine atom and a dimethylamino group on the acrylaldehyde backbone

Properties

Molecular Formula

C5H8INO

Molecular Weight

225.03 g/mol

IUPAC Name

(Z)-3-(dimethylamino)-2-iodoprop-2-enal

InChI

InChI=1S/C5H8INO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3/b5-3-

InChI Key

AHWCNVWCBYBGQI-HYXAFXHYSA-N

Isomeric SMILES

CN(C)/C=C(/C=O)\I

Canonical SMILES

CN(C)C=C(C=O)I

Origin of Product

United States

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